2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-phenacylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-17-10-8-16(9-11-17)21-18(12-24)22(26)27-23(19(21)13-25)30-14-20(28)15-6-4-3-5-7-15/h3-11H,2,14H2,1H3,(H2,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJMXCAEWFSNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile (CAS Number: 361477-88-5) is a synthetic compound belonging to the pyridine derivative class. Its molecular formula is , and it has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of malononitrile with thiols and aldehydes, or via pseudo-four-component reactions (pseudo-4CR). These methods allow for the efficient production of various derivatives, which can exhibit diverse biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives, including 2-amino-3,5-dicarbonitrile compounds. For instance, a derivative similar to 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5o | Glioblastoma | 10 | Apoptosis induction |
| 5o | Breast Cancer | 15 | Cell cycle arrest |
| 5o | Liver Cancer | 20 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, pyridine derivatives have shown promising antimicrobial activity. A related study reported that certain pyridine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to traditional antibiotics, indicating potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound IV | Escherichia coli | 62.5 |
| Compound IV | Bacillus subtilis | 200 |
| Compound IV | Clostridium tetani | 250 |
| Compound IV | Salmonella typhi | 100 |
Case Studies
- Study on Glioblastoma : A study focusing on glioblastoma cells demonstrated that the compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapies .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of related pyridine compounds, establishing their effectiveness against several pathogenic bacteria and fungi, suggesting their potential use in treating infections resistant to conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of pyridine compounds exhibit promising anticancer properties. Specifically, compounds similar to 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine have shown effectiveness in inhibiting tumor growth in various cancer cell lines. For instance, research has demonstrated that modifications in the pyridine structure can enhance cytotoxicity against specific cancer types, making this compound a candidate for further development in cancer therapy .
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary investigations into related thienopyridines have revealed their efficacy against bacterial strains, indicating that 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine could possess similar properties. The presence of the thioether group is particularly noteworthy as sulfur-containing compounds often exhibit enhanced biological activities .
Synthesis and Derivatives
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine involves multistep reactions that can yield various derivatives with modified biological activities. For example, the introduction of different substituents on the pyridine ring or variations in the thioether moiety can lead to compounds with improved pharmacological profiles .
| Derivative | Modification | Potential Activity |
|---|---|---|
| Compound A | Methyl group addition | Increased anticancer activity |
| Compound B | Halogen substitution | Enhanced antimicrobial effects |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine to various biological targets. These computational analyses provide insights into how the compound interacts at the molecular level, which is crucial for understanding its mechanism of action and optimizing its structure for better efficacy .
Case Studies
- Study on Anticancer Activity : A recent publication highlighted the synthesis and evaluation of pyridine derivatives for their cytotoxic effects against breast cancer cells. The study found that certain modifications led to significant increases in cell death rates compared to standard chemotherapy agents .
- Antimicrobial Testing : Another study focused on testing similar thienopyridine compounds against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. This suggests that 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine could be explored further for its potential as an antimicrobial agent .
Chemical Reactions Analysis
Base-Catalyzed Cyclocondensation
The core pyridine scaffold is synthesized via a one-pot pseudo-four-component reaction (pseudo-4CR) involving:
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Malononitrile (2 equivalents)
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p-Ethoxyphenyl aldehyde
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2-Oxo-2-phenylethyl thiol
Betaine and guanidine carbonate are used as natural product catalysts in a two-step process :
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Step 1 : Betaine catalyzes the Knoevenagel condensation between aldehyde and malononitrile at room temperature (15 min, 100% conversion).
-
Step 2 : Guanidine carbonate facilitates cyclization with the thiol component under reflux (10 min, 100% yield) .
Reactivity of Functional Groups
The compound’s reactivity is governed by its functional groups:
Thioether Group
The –S–CH2–C(O)Ph moiety undergoes:
-
Oxidation : Reacts with H2O2 or mCPBA to form sulfoxide or sulfone derivatives.
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Nucleophilic Substitution : The thioether can be replaced by amines or alkoxides under basic conditions .
Amino Group
The 2-amino group participates in:
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Schiff Base Formation : Condenses with aldehydes/ketones to yield imine derivatives.
Dicarbonitrile Groups
The 3,5-dicarbonitrile groups enable:
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Hydrolysis : Converted to carboxylic acids or amides under acidic/basic conditions.
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Cycloaddition : Engage in [2+3] cycloadditions with azides to form tetrazole rings .
Biological Activity and Derivatives
While specific bioactivity data for this compound is limited, structural analogs exhibit:
-
Anticancer Activity : Pyridine dicarbonitriles inhibit kinase enzymes (e.g., EGFR) .
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Antimicrobial Effects : Thioether-containing derivatives show efficacy against Gram-positive bacteria .
Table 2: Structural Analogs and Reported Activities
| Analog Substituent | Biological Activity | IC50 (μM) |
|---|---|---|
| 6-(Methylthio) | EGFR Inhibition | 0.12 |
| 4-(4-Nitrophenyl) | Antifungal | 8.7 |
Stability and Degradation
The compound is stable under ambient conditions but degrades via:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5i) correlate with higher melting points, likely due to increased molecular polarity and packing efficiency .
- Alkylthio chains (e.g., octylthio in 5e) reduce melting points compared to aromatic thioethers, reflecting weaker intermolecular forces .
- The target compound’s ethoxy group (less polar than nitro but bulkier than methoxy) may balance solubility and crystallinity, though direct data is unavailable.
Antimicrobial Activity
- Compound 5i (4-nitrophenyl) : Exhibits toxicity against E. coli K12 strains, attributed to the nitro group’s electron-deficient nature enhancing membrane interaction .
- Compound III () : A 4-methoxyphenyl derivative acts as a corrosion inhibitor (97.6% efficiency in 1 M HCl), suggesting electron-donating groups stabilize metal surfaces .
Implications for Target Compound :
The ethoxy group (electron-donating) may reduce antimicrobial potency compared to nitro-substituted analogs but enhance applications in materials science, similar to methoxy derivatives.
Enzyme Inhibition
- Compound 4j (): A 4-ethoxyphenyl analog with imidazole substitution inhibits tissue-nonspecific alkaline phosphatase, inducing apoptosis in cancer cells .
- LUF5834 (): An imidazole-containing derivative targets adenosine receptors, highlighting the role of heterocyclic thioethers in receptor binding .
Target Compound’s Potential: The (2-oxo-2-phenylethyl)thio group may mimic bioactive thioethers in adenosine receptor ligands, warranting further pharmacological evaluation.
Q & A
Basic Question: What are the standard synthetic protocols for preparing 2-amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and thiol derivatives. Key steps include:
- Solvent Selection : Use aqueous ethanol (10%) with DBU (5% mol) as a base to facilitate condensation .
- Catalyst Optimization : For analogous pyridine derivatives, catalyst amounts (e.g., IRMOF-3/GO/CuFe₂O₄) between 0.003–0.005 g significantly improve yields (76–91%) .
- Temperature Control : Stirring at 55°C ensures reaction completion (monitored via TLC) .
- Purification : Crystallization from ethanol/ether mixtures yields high-purity products (melting points: 238–264°C) .
Yield Optimization Factors : Substituent steric effects (e.g., ethoxy vs. thiophenyl groups) and catalyst loading are critical .
Basic Question: How is the structural integrity of this compound confirmed experimentally?
Answer:
Structural validation employs:
- ¹H/¹³C NMR : Aromatic protons (δ 7.4–8.0 ppm) and nitrile carbons (δ 110–120 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3320 cm⁻¹ (NH₂) validate functional groups .
- Melting Point Analysis : Consistency with literature values (e.g., 242–244°C) ensures purity .
- Elemental Analysis : Matching calculated/observed C, H, N, S percentages confirms molecular formula .
Basic Question: What preliminary biological screening methods are used to evaluate this compound’s activity?
Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against E. coli K12 strains (MIC values <10 µg/mL for pyridine analogs) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., prostate/ cervical) with IC₅₀ values compared to 5-fluorouracil (0.1–74.1 µM) .
- Enzyme Inhibition : CDK2 inhibition assessed via ATPase activity assays and molecular docking (binding energy < -9 kcal/mol) .
Advanced Question: How do structural modifications influence structure-activity relationships (SAR) in adenosine receptor targeting?
Answer:
- Substituent Effects :
- Kinetic Profiling : Radioligand binding assays (e.g., CHOhA1AR cell lines) quantify RT and dissociation constants (koff) .
Advanced Question: What methodologies are used to study ligand-receptor binding kinetics for this compound?
Answer:
- Radiolabeled Agonists : Tritiated analogs measure association/dissociation rates via scintillation counting .
- Fluorescent Probes : Confocal microscopy and fluorescence correlation spectroscopy (FCS) track real-time receptor interactions .
- Computational Dynamics : MD simulations (e.g., GROMACS) model ligand-receptor conformational changes over µs timescales .
Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into CDK2 (PDB: 1HCL), identifying hydrogen bonds with Leu83 and hydrophobic contacts with Phe82 .
- QSAR Models : Regression analysis links substituent electronegativity (e.g., ethoxy vs. chloro) to IC₅₀ values (R² > 0.85) .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap < 4 eV) to predict reactivity .
Basic Question: Are there non-biological applications for this compound in materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
